molecular formula C29H29N5O3S B15102926 N-{(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide

N-{(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide

Cat. No.: B15102926
M. Wt: 527.6 g/mol
InChI Key: PSANOHGXRHBUDB-QQTULTPQSA-N
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Description

This compound features a benzamide core linked to a pyrazole ring substituted with phenyl and thiophen-2-yl groups. A morpholine-ethylamino moiety is attached via a propen-2-yl bridge. The Z-configuration of the enone system may influence conformational stability and binding interactions .

Properties

Molecular Formula

C29H29N5O3S

Molecular Weight

527.6 g/mol

IUPAC Name

N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H29N5O3S/c35-28(22-8-3-1-4-9-22)31-25(29(36)30-13-14-33-15-17-37-18-16-33)20-23-21-34(24-10-5-2-6-11-24)32-27(23)26-12-7-19-38-26/h1-12,19-21H,13-18H2,(H,30,36)(H,31,35)/b25-20-

InChI Key

PSANOHGXRHBUDB-QQTULTPQSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several derivatives, particularly benzamide-pyrazole hybrids. Key comparisons include:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Phenyl, thiophen-2-yl, morpholin-4-yl-ethylamino ~540 (estimated) Benzamide, pyrazole, enone, morpholine
N-{2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide 4-chlorophenyl, 3-fluoro-benzamide, morpholin-4-yl-ethylamino ~585 Chlorophenyl, fluorobenzamide, dihydropyrazole
Compounds 44–47 () Cyclopropyl, trifluoromethyl-benzamide, quinazolinyl ~600–620 Trifluoromethyl, cyclopropyl, quinazoline
Verminoside (Compound 4, ) Caffeoyl, catalpol ~650 Glycoside, caffeoyl

Key Observations :

  • The target compound lacks halogen substituents (e.g., 3-fluoro in ), which may reduce lipophilicity compared to its chlorophenyl/fluoro analogs.
  • Unlike quinazoline-containing derivatives (), the thiophene and morpholine groups in the target compound could enhance solubility and modulate kinase inhibition profiles .

Spectroscopic Comparisons (NMR and MS)

  • NMR Data :

    • The benzamide carbonyl in the target compound is expected at ~167–170 ppm (13C-NMR), aligning with benzoyl derivatives in (167.2 ppm for veronicoside) .
    • Thiophen-2-yl protons resonate at δ 7.2–7.5 ppm (1H-NMR), distinct from fluorobenzamide analogs (δ 7.8–8.1 ppm for 3-fluoro in ).
    • Morpholine protons show characteristic signals at δ 2.4–3.2 ppm (1H-NMR), consistent with .
  • Mass Spectrometry :

    • The molecular ion [M+H]+ is predicted at m/z 541, differing from chlorophenyl analogs (e.g., m/z 585 in ) due to the absence of halogens.

Bioactivity and Computational Similarity Metrics

  • Similarity Indexing :

    • Using Tanimoto coefficients (–7), the target compound shows ~60–70% similarity to kinase inhibitors (e.g., compounds) due to shared pyrazole-benzamide scaffolds. However, the thiophene moiety introduces unique pharmacophoric features .
    • In molecular docking (), the morpholine group may enhance hydrogen bonding with target proteins (e.g., HDACs or kinases), similar to SAHA-like compounds .
  • Bioactivity Clustering :

    • Hierarchical clustering () groups the compound with benzamide derivatives exhibiting antiproliferative and anti-inflammatory activities. However, its thiophene substituent may confer distinct target selectivity compared to trifluoromethyl analogs .

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